Benzoyl-dl-methionine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzamido-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-17-8-7-10(12(15)16)13-11(14)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFRJEXUPZWQPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00304217 | |
| Record name | Benzoyl-dl-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00304217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4703-38-2, 10290-61-6 | |
| Record name | 4703-38-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522616 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC164655 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164655 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoyl-dl-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00304217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies of N Benzoyl L Methionine and Its Derivatives
N-Acylation Approaches
N-acylation is a fundamental process in the synthesis of N-benzoyl-L-methionine, involving the introduction of a benzoyl group onto the nitrogen atom of the L-methionine molecule.
Coupling Reactions with Benzoic Acid Derivatives
The direct coupling of benzoic acid derivatives with L-methionine or its esters is a common strategy for forming the desired N-benzoyl bond. These reactions often employ coupling agents to activate the carboxylic acid, facilitating the nucleophilic attack by the amino group of methionine. For instance, the synthesis of N-benzoyl amino esters can be achieved by reacting a benzoic acid derivative with an amino acid methyl ester using a peptide coupling reagent like EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of a base such as triethylamine (B128534) and a catalyst like DMAP (4-dimethylaminopyridine) in a solvent like dichloromethane. scielo.org.mxscielo.org.mx This method is versatile and allows for the synthesis of a variety of N-benzoyl amino acid derivatives. scielo.org.mx
Another approach involves the use of a mixed anhydride (B1165640) method. For example, N-benzoyl-L-phenylalanine can be reacted with ethyl chloroformate in the presence of N-methylmorpholine to form a mixed anhydride, which then reacts with p-aminobenzoic acid to yield N-benzoyl-L-phenylalanyl-p-aminobenzoic acid. google.com This strategy can be adapted for the synthesis of N-benzoyl-L-methionyl-p-aminobenzoic acid by substituting L-methionine for L-phenylalanine. google.com
N-Acylation with Benzoic Anhydride
Benzoic anhydride is another effective reagent for the N-benzoylation of amino acids, including L-methionine. scielo.org.mxscielo.org.mx This method typically involves reacting the amino acid with benzoic anhydride in a suitable solvent. scielo.org.mxscielo.org.mx For example, N-benzoyl amino acids have been synthesized by refluxing a solution of the corresponding α-amino acid and benzoic anhydride in acetic acid. scielo.org.mx While specific examples for L-methionine were not detailed in the provided search results, the general applicability of this method to various amino acids suggests its potential for the synthesis of N-benzoyl-L-methionine. scielo.org.mxscielo.org.mx The use of benzoic anhydride is a well-established procedure in organic synthesis for acylation reactions. orgsyn.org
Schotten-Baumann Reaction Conditions for Benzoylation
The Schotten-Baumann reaction is a classical and widely used method for the acylation of amines, and it is particularly relevant for the synthesis of N-benzoyl-L-methionine and its derivatives. ect-journal.kzbyjus.comtestbook.comwikipedia.org This reaction typically involves the use of an acyl chloride (e.g., benzoyl chloride) and an aqueous base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. byjus.comtestbook.com The reaction is often carried out in a two-phase solvent system, consisting of water and an organic solvent. testbook.comwikipedia.org
A specific application of the Schotten-Baumann reaction is the synthesis of N-(m-nitrobenzoyl)-L-methionine. ect-journal.kz In this procedure, L-methionine is dissolved in an aqueous solution of sodium bicarbonate, and a solution of m-nitrobenzoyl chloride in anhydrous benzene (B151609) is added. ect-journal.kz The reaction mixture is stirred vigorously to facilitate the condensation between the L-methionine and the acid chloride. ect-journal.kz Optimal conditions for this reaction have been identified as a temperature range of 20-25°C, an addition time for the acid chloride of 30 minutes, and a total reaction time of 2 hours under strong stirring. ect-journal.kz
Synthesis of Specific N-Benzoyl-L-Methionine Analogues
The synthetic methodologies described above are instrumental in the preparation of specific analogues of N-benzoyl-L-methionine, which may possess unique chemical or biological properties.
N-(m-Nitrobenzoyl)-L-Methionine
N-(m-Nitrobenzoyl)-L-methionine is synthesized through the condensation of L-methionine with m-nitrobenzoyl chloride under Schotten-Baumann conditions. ect-journal.kz In a typical procedure, L-methionine is dissolved in an aqueous solution containing sodium bicarbonate. ect-journal.kz To this solution, m-nitrobenzoyl chloride dissolved in anhydrous benzene is added gradually over a period of one hour with intense stirring. ect-journal.kz The reaction proceeds to form the sodium salt of N-(m-nitrobenzoyl)-L-methionine, which is then treated with hydrochloric acid to precipitate the final product. ect-journal.kz The resulting product can be purified by recrystallization. ect-journal.kz This compound can also be converted into an oxazolinone intermediate, 2-(m-nitrophenyl)-4-(beta-P-methylthioethyl)-delta2-5-oxazolinone, through cyclization in the presence of acetic anhydride. nih.govnih.gov
Methyl N-Benzoyl-L-Methionate
Methyl N-benzoyl-L-methionate is a derivative where the carboxylic acid group of N-benzoyl-L-methionine has been esterified. This modification is often a key step in multistep synthetic sequences.
One common method for its preparation involves the direct esterification of N-benzoyl-L-methionine. In a typical procedure, N-benzoyl-L-methionine is dissolved in methanol (B129727), followed by the addition of concentrated sulfuric acid. The mixture is then refluxed for a period of time, typically around two hours. After reflux, the reaction is neutralized, often with a sodium bicarbonate solution, which causes the crude product to precipitate. The resulting solid can then be filtered, dried, and recrystallized, commonly from boiling petroleum ether, to yield pure Methyl N-benzoyl-L-methionate. wiley.com
Another synthetic route involves a coupling reaction. This begins with the esterification of the parent amino acid, L-methionine, to form its methyl ester. This is often achieved by reacting the amino acid with trimethylsilyl (B98337) chloride (TMSCl) in methanol at room temperature. scielo.org.mx The resulting amino ester intermediate is then coupled with a benzoic acid derivative. A common coupling agent used for this purpose is N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDAC), often in the presence of a base like triethylamine and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) in a solvent like dichloromethane. scielo.org.mx
Table 1: Synthesis of Methyl N-Benzoyl-L-Methionate
| Method | Starting Materials | Reagents | Key Conditions |
|---|---|---|---|
| Direct Esterification | N-benzoyl-L-methionine, Methanol | Concentrated H₂SO₄, NaHCO₃ | Reflux, Neutralization |
N-Benzoyl Methionine Sulfoxide (B87167)
N-benzoyl methionine sulfoxide is the oxidized form of N-benzoyl-L-methionine, where the sulfur atom of the methionine side chain is bonded to an oxygen atom. Its synthesis is primarily achieved through oxidation reactions.
One method involves the benzoylation of pre-formed methionine sulfoxide. For instance, dl-methionine (B7763240) sulfoxide can be reacted with benzoyl succinimide (B58015) in a solvent mixture of dimethylformamide, dioxane, and water. The reaction is initiated by adding a base such as N,N-Diisopropylethylamine (DIPEA) and stirring for several hours. After workup, which includes evaporation and redissolving in water, the product can be crystallized. acs.org
Alternatively, N-benzoyl methionine sulfoxide can be synthesized by the direct oxidation of N-benzoyl methionine. acs.org Various oxidizing agents can be employed. One documented method uses benzimidazolium fluorochromate (BIFC) as the oxidant. arabjchem.org The reaction is typically carried out in an acidic medium. The product, N-benzoyl methionine sulfoxide, can be precipitated and identified by its melting point, which is reported to be 183 °C. arabjchem.org Studies have shown that the oxidation of N-benzoyl methionine to its sulfoxide can also occur in the presence of certain carbohydrate degradation products, particularly Amadori rearrangement products (ARPs), under heated conditions. acs.org
Table 2: Synthesis of N-Benzoyl Methionine Sulfoxide
| Method | Starting Materials | Key Reagents/Conditions | Reported Melting Point |
|---|---|---|---|
| Benzoylation | dl-methionine sulfoxide, Benzoyl succinimide | DIPEA, DMF/Dioxan/Water | Not specified |
| Oxidation | N-benzoyl methionine | Benzimidazolium fluorochromate (BIFC) | 183 °C arabjchem.org |
Enzymatic Synthesis of L-Methionine Analogues for Derivatization
Enzymatic methods offer a green and highly selective alternative for synthesizing analogues of L-methionine, which are valuable precursors for creating derivatives like N-benzoyl-L-methionine analogues. These biocatalytic approaches often provide access to compounds that are not commercially available. nih.govresearchgate.net
O-Acetyl-L-Homoserine Sulfhydrolase (OAHS) Catalysis
A key enzyme in this field is O-acetyl-L-homoserine sulfhydrolase (OAHS), also known as Met17p in Saccharomyces cerevisiae. mdpi.com This pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme naturally catalyzes the synthesis of L-methionine. nih.gov In the direct sulfhydrylation pathway, it facilitates the reaction of O-acetyl-L-homoserine with sulfide (B99878) to produce L-homocysteine. mdpi.comjmb.or.kr
Research has demonstrated that OAHS possesses a broad substrate scope, making it a powerful tool for generating a variety of L-methionine analogues. nih.govresearchgate.net For example, the OAHS from Saccharomyces cerevisiae (ScOAHS) can utilize L-homocysteine and a range of organic thiols to produce different L-methionine analogues with modifications to the thioether residue. nih.govresearchgate.net This promiscuity has been exploited to synthesize at least nine different analogues with conversions reaching up to 75%. nih.govresearchgate.net This approach has also been used to produce L-azidohomoalanine from O-acetyl-L-homoserine and sodium azide, showcasing the enzyme's versatility. mdpi.com
Enzyme Cascade Approaches for Alkylation
The L-methionine analogues produced via OAHS can be integrated into multi-enzyme cascade reactions for further derivatization, such as alkylation. nih.govresearchgate.net These cascades often aim to regenerate S-adenosyl-L-methionine (SAM) or its analogues, which are crucial cofactors for methyltransferases (MTs). biorxiv.orgucl.ac.uk
A typical three-enzyme cascade for SAM regeneration involves:
Methionine adenosyltransferase (MAT): Synthesizes SAM from L-methionine and ATP. biorxiv.orgucl.ac.uk
A Methyltransferase (MT): Transfers the methyl group from SAM to a substrate. biorxiv.orgucl.ac.uk
MTA/SAH Nucleosidase (MTAN): Cleaves the inhibitory by-product S-adenosyl-L-homocysteine (SAH). biorxiv.orgucl.ac.uk
By incorporating OAHS as a fourth enzyme, a more efficient cascade can be created. This four-enzyme system allows for the in situ production of L-methionine analogues from L-homocysteine and various thiols. nih.govresearchgate.net These analogues are then converted to the corresponding SAM analogues by MAT, which are subsequently used by MTs to transfer various moieties (e.g., ethyl, allyl, benzyl) to target molecules. This integrated approach has been shown to significantly improve the conversion for reactions like ethylation, demonstrating the benefit of producing the L-methionine analogues directly within the reaction system. nih.govresearchgate.net
General Strategies for N-Protected Amino Acid Synthesis
The introduction of a protecting group on the nitrogen atom of an amino acid, known as N-protection, is a fundamental and critical step in peptide chemistry and the synthesis of related derivatives. sigmaaldrich.compeptide.com This strategy prevents the highly reactive amino group from participating in unwanted side reactions.
A classic and widely used chemical method is the Schotten-Baumann reaction . This typically involves reacting the amino acid with an acyl chloride (like benzoyl chloride) under basic aqueous conditions, using reagents such as sodium hydroxide. researchgate.net While effective, this method can be unselective. researchgate.netnih.gov
Enzymatic synthesis has emerged as a greener and more selective alternative. Aminoacylases, for instance, can catalyze the acylation of amino acids using fatty acids as acyl donors in an aqueous medium. researchgate.netnih.gov Studies with aminoacylases from Streptomyces ambofaciens have shown they can effectively acylate the α-amino group of numerous proteinogenic L-amino acids, with methionine being a favorable substrate. nih.gov
Other chemical strategies include:
Use of Activated Esters: N-hydroxysuccinimide esters of carboxylic acids are common reagents that react with the amino group of an amino acid to form a stable amide bond. This method is particularly useful for the selective acylation of the terminal amino group in diamino acids at high pH. google.com
Electrochemical Methods: Non-Kolbe electrolysis represents a modern approach. In this process, an N-protected α-amino acid undergoes decarboxylative α-alkoxylation. The reaction proceeds through an N-acyliminium cation intermediate, which is then trapped by a nucleophilic solvent like methanol to yield an N-protected (1-methoxyalkyl)amine. icm.edu.pl
Solid-Phase Peptide Synthesis (SPPS): This entire methodology is built upon the use of N-protected amino acids. In SPPS, an amino acid is anchored to a solid resin support, and its N-α-protecting group (commonly Fmoc or Boc) is temporarily removed to allow for the coupling of the next N-protected amino acid in the sequence. sigmaaldrich.compeptide.com
Crystallization-based Purification: An efficient production method has been developed where the N-protection reaction occurs under alkaline conditions. Subsequently, a water-soluble organic solvent is added, and the solution is neutralized with acid. This process allows the N-protected amino acid to crystallize directly from the reaction mixture, avoiding complex extraction and concentration steps. google.com
Table 3: Overview of N-Protected Amino Acid Synthesis Strategies
| Strategy | Method Type | Key Features |
|---|---|---|
| Schotten-Baumann Reaction | Chemical | Classic method; uses acyl chlorides in basic aqueous solution. researchgate.net |
| Aminoacylase Catalysis | Enzymatic | Green alternative; selective acylation in aqueous media. nih.gov |
| Activated Esters | Chemical | Uses reagents like N-hydroxysuccinimide esters for acylation. google.com |
| Non-Kolbe Electrolysis | Electrochemical | Decarboxylative α-alkoxylation via an N-acyliminium intermediate. icm.edu.pl |
| Solid-Phase Synthesis | Technique | Core technique in peptide synthesis relying on N-protected building blocks. sigmaaldrich.com |
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of N-Benzoyl-L-methionine in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the carbon-hydrogen framework.
Proton (¹H) NMR Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in N-Benzoyl-L-methionine. The chemical shifts (δ) are influenced by the electronic environment of the protons.
In a typical ¹H NMR spectrum of N-Benzoyl-L-methionine, distinct signals corresponding to the different types of protons can be observed. For instance, in a spectrum recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), the amide proton (NH) shows a doublet around 8.64 ppm. rsc.org The aromatic protons of the benzoyl group appear as a multiplet between 7.48 and 7.88 ppm. rsc.org The α-proton (CH) of the methionine backbone is observed as a multiplet around 4.53 ppm. wiley.com The protons of the methylene (B1212753) groups (CH₂) in the side chain resonate as multiplets between 2.55 and 2.60 ppm. wiley.com The methyl protons (SCH₃) give a singlet peak around 2.07-2.08 ppm. wiley.com
Table 1: ¹H NMR Chemical Shift Data for N-Benzoyl-L-methionine in DMSO-d6
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| NH | 8.64 | d | 7.8 |
| Ar-H | 7.88 | d | 7.0 |
| Ar-H | 7.50-7.59 | m | |
| Ar-H | 7.48 | t | 7.3 |
| α-CH | 4.47-4.58 | m | |
| γ-CH₂ | 2.50-2.65 | m | |
| β-CH₂ | 2.04-2.12 | m | |
| S-CH₃ | 2.08 | s |
Carbon-13 (¹³C) NMR Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling to enhance signal intensity.
The ¹³C NMR spectrum of N-Benzoyl-L-methionine shows distinct resonances for each carbon atom. The carbonyl carbons of the amide and carboxylic acid groups are typically found downfield. The aromatic carbons of the benzoyl group resonate in the range of approximately 127 to 134 ppm. The α-carbon of the methionine residue appears around 52 ppm, while the carbons of the side chain (β, γ, and S-CH₃) resonate at higher field strengths.
Table 2: Predicted ¹³C NMR Chemical Shift Data for N-Benzoyl-L-methionine
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (amide) | ~167 |
| C=O (acid) | ~174 |
| Ar-C (quaternary) | ~134 |
| Ar-CH | ~127-132 |
| α-CH | ~52 |
| β-CH₂ | ~30 |
| γ-CH₂ | ~31 |
| S-CH₃ | ~15 |
Note: These are predicted values and can vary based on solvent and experimental conditions. guidechem.comguidechem.com
Applications in Conformational Studies
NMR spectroscopy, particularly the analysis of coupling constants (³JHH), is a powerful tool for studying the conformational preferences of N-Benzoyl-L-methionine in solution. beilstein-journals.org The magnitude of these coupling constants is related to the dihedral angle between adjacent protons, providing insight into the molecule's rotational isomers (rotamers). beilstein-journals.org
Theoretical calculations, combined with experimental NMR data, have been used to investigate the conformational behavior of L-methionine derivatives. beilstein-journals.org These studies have shown that the conformational stability can be influenced by solvent effects. beilstein-journals.org For N-acetylated derivatives, the conformational equilibrium changes in the presence of a solvent. beilstein-journals.org Analysis using methods like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) suggests that hyperconjugative and steric effects, rather than intramolecular hydrogen bonding, primarily dictate the conformational preferences. beilstein-journals.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in N-Benzoyl-L-methionine by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.
The IR spectrum of N-Benzoyl-L-methionine displays characteristic absorption bands. A broad band in the region of 2800-3300 cm⁻¹ is typically assigned to the N-H stretching vibration of the amide group. mdpi.com The carbonyl (C=O) stretching vibrations of the amide and carboxylic acid groups give rise to strong absorption bands around 1684 cm⁻¹ and 1583 cm⁻¹, respectively. mdpi.com The C-S stretching vibration is observed at a lower frequency, around 728 cm⁻¹. mdpi.com
Table 3: Characteristic IR Absorption Bands for N-Benzoyl-L-methionine
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | 2800-3304 |
| C=O Stretch (Amide) | ~1684 |
| C=O Stretch (Carboxylic Acid) | ~1583 |
| C-S Stretch | ~728 |
Data sourced from a study on a related compound, N-(meta-Acetylaminobenzoyl)-L-methionine. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. N-Benzoyl-L-methionine contains a benzoyl group, which is a chromophore that absorbs UV light.
In studies involving benzoylated amino acids, the absorbance is often read at 228 nm. acs.org The UV spectrum is typically recorded between 190 and 400 nm. acs.org The absorption is due to the π → π* transitions within the aromatic ring of the benzoyl group.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
In high-resolution mass spectrometry (HRMS), N-Benzoyl-L-methionine would be expected to show a protonated molecule [M+H]⁺ with a calculated m/z that can be determined with high precision. For example, a related compound, N-benzoyl-L-alanine, shows a deprotonated molecule [M-H]⁻ at m/z 192.0670. rsc.org The fragmentation pattern observed in the MS/MS spectrum can provide further structural information. A characteristic fragment ion would be the benzoyl cation [C₇H₅O]⁺. frontiersin.org
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the separation, identification, and quantification of N-Benzoyl-L-methionine. This method combines the high resolving power of HPLC with the sensitive and selective detection capabilities of mass spectrometry.
In a typical HPLC-MS analysis, N-Benzoyl-L-methionine is first separated from other components in a sample on a reversed-phase column, such as a C18 column. nih.govoup.com The separation is achieved by passing a mobile phase, often a mixture of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or ammonium acetate) and an organic solvent (like acetonitrile (B52724) or methanol), through the column. nih.govacs.org The use of a benzoyl group increases the hydrophobicity of the methionine molecule, leading to better retention on reversed-phase columns and improved separation from more polar compounds. google.comrsc.org
Following chromatographic separation, the eluent is introduced into the mass spectrometer. The stability of N-benzoyl-L-methionine has been studied under various conditions using HPLC-MS. For instance, its oxidation to N-benzoyl-L-methionine sulfoxide can be monitored and quantified. acs.orgacs.org In one study, the analysis was performed using a gradient elution with 10 mM ammonium acetate (B1210297) buffer (pH 4.5) and methanol (B129727), with detection at 228 nm. acs.org
The mass spectrometer detects the [M+H]⁺ ion for N-Benzoyl-L-methionine. Derivatization with benzoyl chloride is a common strategy to enhance the detection of amino acids like methionine in LC-MS analysis. nih.govrsc.org This derivatization improves chromatographic resolution and can decrease ion suppression. nih.gov
Table 1: HPLC-MS Parameters for N-Benzoyl-L-methionine Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 | nih.govoup.com |
| Mobile Phase A | 10 mM ammonium acetate, pH 4.5 or 10 mM ammonium formate with 0.15% formic acid | nih.govacs.org |
| Mobile Phase B | Methanol or Acetonitrile | nih.govacs.org |
| Detection Wavelength (UV) | 228 nm | acs.org |
| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.gov |
| Detected Ion | [M+H]⁺ | rsc.org |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like N-Benzoyl-L-methionine. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.
For N-Benzoyl-L-methionine, ESI-MS is typically performed in the positive ion mode, where the protonated molecule [M+H]⁺ is observed. acs.orgrsc.org The addition of the benzoyl group can enhance ionization efficiency. google.com In one study, the ESI-MS analysis of N-benzoyl-L-methionine sulfoxide, an oxidation product, showed a prominent [M+H]⁺ ion at m/z 270.1. acs.org
The technique is highly sensitive and can be used for the quantification of N-Benzoyl-L-methionine and its derivatives in complex biological samples. spectroscopyonline.comnih.gov The choice of solvent system and pH can influence the ionization efficiency and the observed adducts. For instance, sodium adducts [M+Na]⁺ may also be detected. rsc.org
Table 2: ESI-MS Data for N-Benzoyl-L-methionine and Related Compounds
| Compound | Ionization Mode | Observed Ion | m/z | Reference |
|---|---|---|---|---|
| N-Benzoyl-L-methionine | Positive ESI | [M+H]⁺ | - | rsc.org |
| N-Benzoyl-L-methionine sulfoxide | Positive ESI | [M+H]⁺ | 270.1 | acs.org |
| [Pt(bipy)(Bzval-N,O)] | Positive ESI | [M+Na]⁺ | 593.50 | sci-hub.st |
| [Pt(bipy)(Bzphe-N,O)] | Positive ESI | [M+Na]⁺ | 641.54 | sci-hub.st |
Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS) provides detailed structural information about N-Benzoyl-L-methionine by fragmenting the precursor ion and analyzing the resulting product ions. This technique is invaluable for confirming the identity of the compound and for distinguishing it from isomers.
In a typical MS/MS experiment, the protonated molecule of N-Benzoyl-L-methionine, [M+H]⁺, is selected in the first mass analyzer and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed in the second mass analyzer.
A characteristic fragmentation pattern for benzoylated amino acids involves the formation of a benzoyl cation at m/z 105. nih.govrsc.org This is often the most abundant product ion. nih.govrsc.org Other fragmentations can occur along the amino acid backbone. For methionine-containing peptides, a neutral loss of the methionine side chain (CH₃SCH₂CH₂) or a loss of methanesulfenic acid (CH₃SOH, 64 Da) from oxidized methionine (methionine sulfoxide) can be observed. nih.gov The fragmentation of deprotonated N-benzoylpeptides can lead to the formation of deprotonated oxazolones. acs.org
Table 3: Common Fragment Ions in MS/MS of Benzoylated Compounds
| Precursor Ion | Fragment Ion (m/z) | Description | Reference |
|---|---|---|---|
| Benzoylated analytes [M+H]⁺ | 105 | Benzoyl cation [C₇H₅O]⁺ | nih.govrsc.org |
| Deprotonated N-benzoyl aromatic sulfonamides [M-H]⁻ | 93 | Phenoxide ion [C₆H₅O]⁻ | nist.gov |
| Peptides with methionine sulfoxide | -64 Da | Neutral loss of methanesulfenic acid (CH₃SOH) | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of N-Benzoyl-L-methionine, particularly after derivatization to increase its volatility. Amino acids themselves are generally not volatile enough for direct GC analysis. nih.gov
For GC-MS analysis, N-Benzoyl-L-methionine is typically converted into a more volatile derivative, such as a methyl ester or a silylated derivative. nih.govnih.gov For example, a common derivatization procedure for amino acids involves esterification followed by acylation. nih.gov One method for the analysis of methionine and related sulfur-containing compounds uses N-trimethylsilyl-N-methyl trifluoroacetamide (B147638) (MSTFA) for derivatization. nih.gov Another approach uses alkyl chloroformate derivatization. nih.gov
Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, which provides mass spectra for identification. The fragmentation patterns in the mass spectra of these derivatives are used for structural confirmation. For N-perfluoroacyl-α-amino acid methyl esters, characteristic fragmentation pathways have been described. nih.gov
GC-MS offers high chromatographic resolution and provides detailed mass spectral information, making it a valuable tool for the comprehensive metabolic profiling of samples that may contain N-Benzoyl-L-methionine. mpg.de
Table 4: Derivatization Reagents for GC-MS Analysis of Amino Acids
| Derivatization Reagent | Target Functional Group | Reference |
|---|---|---|
| N-trimethylsilyl-N-methyl trifluoroacetamide (MSTFA) | Amino, Carboxyl, Hydroxyl, Thiol | nih.gov |
| Alkyl chloroformates (e.g., MCF, ECF) | Amino, Carboxyl, Phenolic Hydroxyl | nih.gov |
| Heptafluorobutyric anhydride (B1165640) (HFBA) | Amino, Hydroxyl | researchgate.net |
| Acetic anhydride in methanol | N-acetylation | msu.edu |
Chromatographic and Advanced Separation Methodologies
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of N-Benzoyl-L-methionine. Its versatility allows for various modes of operation to suit the analytical need.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used method for the analysis of N-Benzoyl-L-methionine and its derivatives. This technique separates molecules based on their hydrophobicity, utilizing a nonpolar stationary phase and a polar mobile phase.
In a study on the oxidation of benzoyl methionine, RP-HPLC with UV detection was employed to quantify the extent of oxidation reactions. acs.org The N-benzoylation of methionine suppresses Maillard reactions at the amino group, enabling direct analysis of the reaction products without the need for hydrolysis and derivatization steps. acs.org For this analysis, a stainless steel column (250 mm × 4.6 mm) with Eurospher-100 RP-18 material (5 μm particle size) was used. acs.org
Another application of RP-HPLC is in the enantioselective separation of N-benzoyl amino acids. A study demonstrated the use of a ristocetin (B1679390) A covalently bonded to a 5-µm spherical silica (B1680970) gel as a chiral stationary phase (CSP). mst.edu This CSP proved effective in separating the enantiomers of N-Benzoyl-L-methionine. mst.edu The separation was achieved using a mobile phase consisting of 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.5) and methanol (B129727). acs.orgmst.edu
The analysis of underivatized amino acids, including methionine, has also been achieved using mixed-mode HPLC columns that combine reversed-phase and cation-exchange mechanisms. sielc.com This approach allows for the separation of these polar compounds which are typically challenging to retain on traditional reversed-phase columns. helixchrom.com
Table 1: RP-HPLC Conditions for N-Benzoyl-L-methionine Analysis
| Parameter | Condition 1 acs.org | Condition 2 mst.edu |
|---|---|---|
| Stationary Phase | Eurospher-100 RP-18 (5 μm) | Ristocetin A CSP on 5-µm silica gel |
| Column Dimensions | 250 mm × 4.6 mm | Not Specified |
| Mobile Phase | A: 10 mM ammonium acetate buffer (pH 4.5), B: Methanol | A: 10 mM ammonium acetate buffer (pH 4.5), B: Methanol |
| Detection | UV at 228 nm | UV at 225 nm mst.edu |
| Flow Rate | 0.8 mL/min | Not Specified |
| Injection Volume | 65 μL | Not Specified |
Diode Array Detection (DAD) is a powerful tool in HPLC that provides spectral information in addition to chromatographic data, enhancing peak identification and purity assessment. In the analysis of N-Benzoyl-L-methionine and related compounds, DAD allows for the simultaneous monitoring of absorbance at multiple wavelengths.
In a study analyzing benzoylated amino acids, HPLC with DAD was used to record UV spectra between 190 and 400 nm, with the primary absorbance read at 228 nm. acs.org This capability is crucial for identifying co-eluting impurities and confirming the identity of the target analyte by comparing its spectrum with that of a standard. The use of DAD is also beneficial when analyzing complex mixtures, such as those resulting from the derivatization of polyamines with benzoyl chloride, where it aids in the separation and detection of various benzoylated products. mdpi.comresearchgate.net
Gradient elution is a technique in liquid chromatography where the composition of the mobile phase is changed during the run. This is particularly useful for analyzing complex samples containing compounds with a wide range of polarities, such as in the analysis of N-acyl amino acid surfactants. mdpi.com
Table 2: Gradient Elution Programs for Benzoylated Amino Acid Analysis acs.org
| Time (min) | Program 1 (% Methanol) | Program 2 (% Methanol) |
|---|---|---|
| 0 | 20 | 20 |
| 3 | 20 | 20 |
| 8 | - | 50 |
| 14 | 75 | 65 |
| 16 | - | 80 |
| 17 | 80 | - |
| 19 | - | 20 |
| 24 | - | 20 |
Diode Array Detection (DAD) in HPLC
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and identification of compounds. For N-acyl amino acids, TLC is a valuable tool. researchgate.net
In the context of amino acid analysis, TLC is often used to check for the presence of other amino acids as impurities. nihs.go.jp For instance, a method for L-Methionine specifies using a silica gel plate and a mobile phase of 1-butanol, water, and acetic acid (3:1:1) to check for other amino acids. nihs.go.jp While specific TLC methods for N-Benzoyl-L-methionine are not extensively detailed in the provided results, general procedures for N-acyl amino acids and amino acid derivatives are applicable. For example, N-acyl-homoserine lactones have been analyzed on TLC plates, and the synthesis of N-benzoyl amino esters has been monitored using pre-coated silica gel plates. researchgate.netscielo.org.mx The visualization of spots can be achieved under UV light or by using staining reagents like potassium permanganate. nih.gov
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. Since amino acids and their N-benzoyl derivatives are generally non-volatile, they require derivatization to increase their volatility for GC analysis. chromatographyonline.commdpi.com
Common derivatization procedures for amino acids include silylation, such as with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), or acylation followed by esterification. chromatographyonline.comresearchgate.net For instance, N-trifluoroacetyl (TFA)-isopropyl esters of amino acids have been used for enantiomer separation on a chiral stationary phase. koreascience.kr In one study, N-(N-benzoyl-L-valyl)-anilide was used as a stationary phase to separate the enantiomers of N-TFA-amino acid isopropyl esters, including methionine. koreascience.kr The elution order showed that methionine was retained longer than alanine, valine, leucine, threonine, and proline. koreascience.kr
Another approach involves the use of triethyloxonium (B8711484) salts for derivatization, which converts methionine into volatile ethyl derivatives suitable for GC-MS analysis. chromatographyonline.comnih.gov This method is considered simpler and safer than using alkyl chloroformates or silylating agents. nih.gov
Capillary Electrophoresis (CE) and Capillary Electrochromatography (CEC)
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It has been successfully applied to the enantioseparation of N-benzoylated amino acids. nih.gov
In one study, various enantiomeric N-benzoylated amino acids were separated using macrocyclic antibiotics like balhimycin (B1255283) and its analogues as chiral mobile phase additives in a CE method. nih.gov The separation mechanism is believed to involve multiple interactions, including hydrogen bonding, π-π interactions, steric hindrance, and hydrophobic interactions. nih.gov The enantioresolution and migration time were found to be highly dependent on the structure of the analytes. nih.gov
The use of vancomycin (B549263) as a chiral selector in CE has also been explored for the separation of amino acid derivatives. mdpi.com The separation performance can be enhanced by techniques such as dynamic coating of the capillary. springernature.com While specific applications of Capillary Electrochromatography (CEC) for N-Benzoyl-L-methionine were not found in the search results, CEC combines the principles of HPLC and CE and could potentially be a powerful tool for its analysis.
Chiral Separation Techniques
The resolution of enantiomers is a critical aspect of chemical analysis, particularly in the pharmaceutical and biological fields where the stereochemistry of a molecule dictates its activity. For N-Benzoyl-L-methionine, a derivative of the essential amino acid methionine, various chromatographic methods have been employed to separate its chiral forms. These techniques primarily rely on the formation of transient diastereomeric complexes between the analyte and a chiral selector, leading to differential retention and, thus, separation.
Enantiomeric Resolution via Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely used method for the enantioseparation of racemic compounds, including N-derivatized amino acids. nih.gov These CSPs contain a single enantiomer of a chiral molecule that is immobilized onto a solid support, typically silica gel. mdpi.com The separation mechanism involves differential interactions between the enantiomers of the analyte and the chiral selector of the stationary phase. These interactions can include hydrogen bonding, dipole-dipole interactions, steric hindrance, and π-π interactions. nih.gov
For N-benzoyl amino acids, several types of CSPs have proven effective. These include polysaccharide-based phases (e.g., derivatives of cellulose (B213188) or amylose), macrocyclic antibiotic phases, and Pirkle-type or brush-type phases. mdpi.comcsic.es The selection of the appropriate CSP and mobile phase is crucial for achieving optimal separation.
A notable example involves the use of a macrocyclic antibiotic CSP, specifically Ristocetin A, for the resolution of N-Benzoyl-methionine. In a study utilizing a covalently bonded Ristocetin A CSP, successful enantiomeric separation was achieved. mst.edu The chromatographic conditions and results from this study are detailed in the table below. The separation factor (α) greater than 1 indicates that the two enantiomers have different retention times, and the resolution (Rs) value of 1.4 signifies a near-baseline separation. mst.edu
Interactive Data Table: Enantioseparation of N-Benzoyl-methionine using Ristocetin A CSP
| Parameter | Value | Reference |
|---|---|---|
| Chiral Stationary Phase | Ristocetin A | mst.edu |
| Retention Factor (k'1) | 1.08 | mst.edu |
| Separation Factor (α) | 1.78 | mst.edu |
| Resolution (Rs) | 1.4 | mst.edu |
Research on analogous compounds, such as other N-benzoyl amino acid esters, has shown that polysaccharide-based CSPs, like cellulose and amylose (B160209) derivatives, are also highly effective. csic.es For instance, amylose columns have demonstrated strong performance in resolving various N-benzoylamino esters. csic.es The chiral recognition mechanism on these phases is often attributed to the formation of inclusion complexes where the analyte fits into the chiral grooves of the polysaccharide structure. mdpi.com
Cyclodextrin-Based Chiral Selectors
Cyclodextrins (CDs) are cyclic oligosaccharides that are frequently used as chiral selectors in separation sciences, including capillary electrophoresis (CE) and HPLC. nih.govoup.com They possess a toroidal shape, with a hydrophobic inner cavity and a hydrophilic outer surface. nih.gov This structure allows them to form inclusion complexes with guest molecules of appropriate size and polarity. nih.govmdpi.com Chiral recognition is achieved through the differential stability of the diastereomeric complexes formed between the cyclodextrin (B1172386) host and the enantiomers of the guest molecule. nih.gov
Native cyclodextrins, such as β-cyclodextrin and γ-cyclodextrin, as well as their derivatives, are employed as chiral additives to the mobile phase or, more commonly, bonded to a stationary phase to create a cyclodextrin-based CSP. oup.commdpi.com The separation of N-derivatized amino acids, such as those with Dansyl or 9-fluorenylmethoxycarbonyl (FMOC) groups, has been successfully demonstrated using cyclodextrin selectors. oup.com For these separations, β-cyclodextrin is often favored due to the compatibility of its cavity size with the aromatic derivatizing groups. oup.com The presence of an organic modifier, such as 2-propanol, in the mobile phase is often essential for achieving chiral separation with β-CD selectors. oup.com
While specific studies detailing the separation of N-Benzoyl-L-methionine using cyclodextrins are not prevalent, the principles established for other N-aromatic amino acid derivatives are directly applicable. The benzoyl group can be included within the cyclodextrin cavity, and interactions between the methionine side chain and the hydroxyl groups on the rim of the cyclodextrin can contribute to the chiral recognition mechanism. mdpi.com
Interactive Data Table: Principles of Cyclodextrin-Based Chiral Separations for Amino Acid Derivatives
| Feature | Description | Reference |
|---|---|---|
| Selector Type | β-cyclodextrin (β-CD), γ-cyclodextrin (γ-CD) and their derivatives. | oup.com |
| Mechanism | Formation of diastereomeric inclusion complexes with the analyte. | nih.govmdpi.com |
| Primary Interaction | Hydrophobic interaction of the N-benzoyl group within the CD cavity. | nih.gov |
| Secondary Interactions | Hydrogen bonding with the CD's hydroxyl groups at the rim. | nih.gov |
| Common Technique | Capillary Electrophoresis (CE), High-Performance Liquid Chromatography (HPLC). | mdpi.comoup.com |
| Typical Modifier | Organic solvents like 2-propanol are often required to modulate selectivity. | oup.com |
Reactivity and Mechanistic Studies
Oxidation Reactions
The sulfur-containing side chain of N-Benzoyl-L-methionine is highly susceptible to oxidation. acs.org This reactivity is central to its role in various chemical systems, leading primarily to the formation of its corresponding sulfoxide (B87167). The oxidation can be initiated by a range of oxidants, from intermediates in food processing to complex metal ions.
Formation of N-Benzoyl Methionine Sulfoxide
The principal product of the oxidation of N-Benzoyl-L-methionine is N-Benzoyl Methionine Sulfoxide. ias.ac.inajol.info This reaction involves the conversion of the thioether group to a sulfoxide group and creates a new chiral center at the sulfur atom. nih.gov The formation of this sulfoxide has been confirmed through product analysis in various reaction systems, where it is often identified by its melting point of approximately 183°C. ias.ac.inajol.info
In studies modeling protein chemistry, N-acetyl and N-benzoyl methionine sulfoxide have been used to understand the behavior of oxidized methionine residues in proteins. grantome.com Research shows that under certain conditions, such as treatment with trifluoroacetic anhydride (B1165640), these model sulfoxides can form a stable five-membered cyclic azasulfonium salt, which reverts to the sulfoxide in the presence of water. grantome.com This highlights the sulfoxide as a key, relatively stable intermediate in the oxidation pathway. The oxidation of N-Benzoyl-L-methionine to its sulfoxide is observed consistently, for instance, during its interaction with carbohydrate degradation products, where over 40% of the initial compound was converted to the sulfoxide after 48 hours at 80°C in the presence of Amadori rearrangement products (ARPs). acs.org
Oxidation by Metal Complexes (e.g., Iron(III)-1,10-Phenanthroline)
Metal complexes are effective oxidants for N-Benzoyl-L-methionine. A notable example is the Iron(III)-1,10-phenanthroline complex. ias.ac.in Kinetic studies on the oxidation of L-methionine by this complex in a perchloric acid medium confirmed that the final product is methionine sulfoxide, which was isolated and identified as N-Benzoyl Methionine Sulfoxide. ias.ac.in The reactive oxidant species is believed to be [Fe(phen)2(H2O)2]3+. researchgate.net It is noted that the oxidation by the iron(III)-phenanthroline complex is significantly faster than with the related iron(III)-2,2'-bipyridyl complex. ias.ac.in
Other metal complexes have also been studied. The reduction of di-μ-oxo-tetrakis(1,10-phenanthroline)-dimanganese(III,IV) perchlorate (B79767) by DL-methionine (B7763240) also yields methionine sulfoxide as the identified product. ajol.info Similarly, the oxidation of L-methionine by dodecatungstocobaltate(III) results in the formation of methionine sulfoxide, confirmed by the isolation of N-benzoylmethionine sulfoxide. ajol.info These studies collectively demonstrate the general pathway of thioether oxidation by various metal complexes.
Kinetic Investigations of Oxidation Mechanisms
Kinetic studies provide insight into the mechanisms of these oxidation reactions. For the oxidation of L-methionine by the Iron(III)-1,10-phenanthroline complex, the reaction is first order with respect to both iron(III) and methionine. ias.ac.inresearchgate.net The reaction rate increases with a higher concentration of 1,10-phenanthroline (B135089) but decreases as the acidity ([H+]) increases. ias.ac.inresearchgate.net This suggests that the zwitterionic form of methionine, rather than the protonated form, is the reactive species in this particular oxidation. ias.ac.in
In the case of oxidation by the di-μ-oxo-tetrakis(1,10-phenanthroline)-dimanganese(III,IV) complex, the reaction showed no evidence of a stable intermediate complex forming. ajol.info The kinetics are consistent with a rate law described as: Rate = (a + b[H+])[oxidant][reductant]
The study determined the activation parameters for this reaction, providing further details on the energy profile of the process. ajol.info
Table 1: Kinetic Parameters for the Oxidation of Methionine by Metal Complexes
| Oxidant Complex | Key Kinetic Findings | Activation Energy (Ea) | Reference |
| Iron(III)-1,10-Phenanthroline | First order in [Fe(III)] and [Methionine]. Rate increases with [phenanthroline] and decreases with [H+]. | Not specified | ias.ac.in |
| di-μ-oxo-tetrakis(1,10-phenanthroline)-dimanganese(III,IV) | Follows the rate law: (a + b[H+])[oxidant][reductant]. No significant intermediate formation. | 74.1 kJ mol⁻¹ | ajol.info |
Reactions in Carbohydrate Degradation Systems
In environments where carbohydrates degrade, such as during food processing, N-Benzoyl-L-methionine exhibits significant reactivity. It interacts with degradation intermediates, influencing the formation of key compounds and acting as a scavenger of reactive species. acs.orgacs.org
Influence on Formation of Vicinal Dicarbonyl Compounds
The presence of N-Benzoyl-L-methionine's thioether group has a pronounced effect on the pathways of carbohydrate degradation, specifically altering the yield of vicinal dicarbonyl compounds like glyoxal (B1671930) and diacetyl. acs.org Research shows that when incubated with reducing carbohydrates, N-Benzoyl-L-methionine leads to a decrease in the formation of glyoxal. acs.orgacs.org Conversely, when incubated with Amadori rearrangement products (ARPs) and reductones, its presence significantly increases the formation of diacetyl. acs.orgacs.org
This dual influence indicates that N-Benzoyl-L-methionine can intervene in different degradation pathways, either by scavenging precursors or by influencing radical-dependent formation routes. acs.org
Table 2: Effect of N-Benzoyl-L-methionine (BzMet) on Dicarbonyl Compound Formation
| Carbohydrate Source | Compound Measured | Concentration without BzMet (μmol/L) | Concentration with BzMet (μmol/L) | Reference |
| Ribose | Glyoxal | 108 ± 4 | 74 ± 4 | acs.org |
| 4-hydroxy-5-methyl-3-furanone | Diacetyl | 12 ± 1 | 42 ± 1 | acs.org |
| Amadori Product 8 | Diacetyl | 12 ± 1 | 35 ± 2 | acs.org |
Radical Scavenging Capabilities
The ability of N-Benzoyl-L-methionine to decrease the formation of glyoxal from reducing carbohydrates demonstrates its capacity as a radical scavenger. acs.orgacs.org Free radicals are highly reactive species generated during chemical processes like carbohydrate degradation. nih.gov By reacting with and neutralizing these radicals, N-Benzoyl-L-methionine can interrupt specific reaction chains. acs.org This scavenging activity is primarily attributed to the thioether group, which is readily oxidized by reactive oxygen species. nih.gov This function is crucial as it can alter the profile of compounds formed during processes like cooking, potentially impacting the final properties of food products. acs.org
Peptide Bond Cleavage through Alpha-Amidation
The cleavage of the peptide backbone is a notable consequence of protein and peptide oxidation. nih.gov A key process in this degradation is α-amidation, which involves the scission of the Cα-N bond in the peptide backbone. nih.gov This reaction results in the formation of an N-terminal peptide amide and a C-terminal keto acyl peptide. nih.gov
Research has indicated that the thioether group of an adjacent methionine side chain can facilitate this α-amidation process. nih.gov Model studies utilizing benzoyl methionine and benzoyl alanyl methionine have been instrumental in characterizing this reaction. nih.gov In these studies, the decomposition of benzoylated amino acids, including benzoyl-methionine, was observed in the presence of various carbohydrate compounds at 80°C in an acetate-buffered solution (pH 6.0). nih.gov
While small amounts of benzamide (B126) (0.3–1.5 mol%) were formed from all benzoylated amino acids in the presence of sugars, the formation of benzamide was significantly enhanced (3.5–4.2 mol%) when benzoyl methionine was incubated with reductones and Amadori compounds. nih.gov This enhancement is attributed to an intramolecular reaction. nih.gov Furthermore, in the peptide benzoyl-alanyl-methionine, α-amidation preferentially occurs at the methionine residue rather than at the benzoyl peptide bond. nih.gov
These findings have led to a proposed mechanism for the enhanced α-amidation at methionine residues, highlighting the catalytic role of the methionine side chain in peptide backbone cleavage. nih.govwiley.com It is suggested that peptide-bound methionine can transfer oxidative damage from its thioether side chain to the peptide backbone, thereby catalyzing decomposition in general and α-amidation in particular. wiley.com
Derivatization for Analytical Purposes
Derivatization with benzoyl chloride is a widely used technique in analytical chemistry to improve the detection and separation of polar molecules like amino acids. chromatographyonline.comnih.gov This method is particularly valuable in liquid chromatography-mass spectrometry (LC-MS) based metabolomics. chromatographyonline.comnih.gov The benzoylation of analytes increases their hydrophobicity, which in turn enhances their retention in reversed-phase liquid chromatography (RPLC) and can improve ionization efficiency for mass spectrometry analysis. chromatographyonline.comrsc.org
The reaction with benzoyl chloride is rapid, typically completed in under a minute at room temperature, and produces stable derivatives. chromatographyonline.com This makes it a preferred method for routine analysis. chromatographyonline.com The process involves the Schotten-Baumann reaction, where benzoyl chloride reacts with primary and secondary amines, phenols, and ribose-hydroxyl groups. chromatographyonline.com The added benzoyl groups not only improve separation but are also easily fragmented during tandem mass spectrometry (MS/MS), which aids in the identification and quantification of the analytes. chromatographyonline.com
For the analysis of neurochemicals, a method utilizing benzoyl chloride labeling for 70 different compounds, including amino acids, has been developed. nih.gov This HPLC-MS/MS method has demonstrated broad applicability across various biological samples such as rat microdialysate, human cerebrospinal fluid, and serum. nih.gov The derivatization procedure for tissue homogenates involves sequential addition of sodium carbonate, benzoyl chloride in acetonitrile (B52724), and an internal standard mixture. nih.gov
Table 1: Conditions for Benzoyl Chloride Derivatization
| Parameter | Condition |
| Derivatizing Agent | Benzoyl Chloride (BzCl) |
| Reaction Time | < 1 minute |
| Temperature | Room Temperature |
| Reaction pH | ~9.2 (using sodium carbonate) |
| Benefits | Increased hydrophobicity, enhanced RPLC retention, improved MS sensitivity, stable products |
This table summarizes the general conditions and advantages of using benzoyl chloride for the derivatization of polar analytes for LC-MS analysis. chromatographyonline.comnih.govrsc.org
Stable isotope labeling is a powerful technique for the accurate quantification of molecules in complex biological samples. google.comresearchgate.net In the context of amino acid analysis, derivatization with stable isotope-labeled reagents allows for comparative quantification between different samples in a single analysis. google.com This is achieved by "bar coding" samples from different sources with a unique mass code. google.com
For instance, ¹³C₆-labeled benzoyl chloride can be used to create stable isotope-labeled internal standards (SIL-ISs). acs.orgresearchgate.net When a mixture of differentially coded samples is analyzed, the relative concentration of individual amino acids can be determined by comparing the mass spectrometry signal intensities of the light and heavy isotope-labeled derivatives. google.com This approach is valuable in metabolomics and proteomics for comparing the concentrations of amino acids and peptides between samples. google.com
In the study of methionine oxidation, stable isotope labeling with H₂¹⁸O₂ has been employed to accurately quantify the extent of oxidation. researchgate.net This method involves converting all unoxidized methionine residues into an ¹⁸O-labeled form. researchgate.net The relative quantities of the naturally abundant ¹⁶O and the labeled ¹⁸O peaks are then used to determine the amount of oxidation that was present before the labeling procedure, thus avoiding artifacts that can be introduced during sample preparation. researchgate.net
Table 2: Applications of Stable Isotope Labeling in Methionine Analysis
| Application | Labeling Reagent | Purpose | Analytical Technique |
| Comparative Quantification | ¹³C₆-Benzoyl Chloride | Create SIL-IS for relative quantification of amino acids. | LC-MS/MS |
| Oxidation State Analysis | H₂¹⁸O₂ | Differentiate between in-vivo and artifactual methionine oxidation. | LC-MS |
This table highlights key applications of stable isotope labeling in the analysis of methionine and its derivatives, enabling precise quantification and characterization. google.comresearchgate.netacs.orgresearchgate.net
Benzoyl Chloride Derivatization for Enhanced Retention and Sensitivity
Reactions with Sterol Oxidation Products as Protein Modification Models
Studies have investigated the potential reactions between reactive amino acids, including methionine, and the oxidation products of sterols, such as cholesterol. nih.govnih.gov These reactions are relevant in the context of food processing, where conditions like heating can lead to the oxidation of lipids and subsequent modification of proteins. nih.govnih.govdntb.gov.ua This process, termed "lipation," can alter the structure and function of proteins. nih.govnih.gov
In model systems, the reaction between the reactive amino acid lysine (B10760008) (using Nα-benzoylglycyl-l-lysine as a model for protein-bound lysine) and cholesterol 5α,6α-epoxide, an oxysterol, has been demonstrated. nih.govnih.gov The formation of adducts was found to increase with time, temperature, and the concentration of the oxysterol. nih.govnih.gov While these studies primarily focused on lysine, they included methionine in the initial screening of reactive amino acids, suggesting its potential to react with sterol oxidation products. nih.govnih.gov
The thioether group of methionine is known to be susceptible to oxidation. acs.orgacs.org For example, benzoyl peroxide, an oxidizing agent, is known to react with various food constituents, and it is speculated that unsaturated fatty acids and sterols are likely to undergo oxidation when treated with it. fao.org Although direct evidence for the reaction of N-benzoyl-L-methionine with sterol oxidation products under these specific model conditions is not detailed, the known reactivity of the methionine side chain suggests it as a potential target for modification by such products. acs.orgnih.govresearchgate.net
Biochemical Research Applications
Substrates for Enzymatic Reactions and Assays
N-Benzoyl-L-methionine and its derivatives can function as substrates in a variety of enzymatic reactions, which is useful for studying enzyme kinetics and activity. For instance, L-aminoacylase from the thermophilic archaeon Thermococcus litoralis has been shown to be specific for N-benzoyl or N-chloroacetyl derivatives of L-phenylalanine, L-methionine, and L-cysteine. researchgate.net This specificity allows for the development of assays to measure the activity of such enzymes. The enzymatic hydrolysis of these substrates, such as N-acetyl-DL-methionine, can be monitored to determine enzyme activity. tandfonline.comrsc.org
Another example is the use of N-benzoyl-L-tyrosine ethyl ester (BTEE) as a specific substrate for the enzyme chymotrypsin (B1334515). sigmaaldrich.com This substrate is resistant to the action of trypsin, another common protease, making it highly selective for chymotrypsin assays. sigmaaldrich.com The hydrolysis of BTEE by chymotrypsin can be followed to accurately measure the enzyme's activity. sigmaaldrich.com
| Enzyme | Substrate | Application |
| L-aminoacylase (T. litoralis) | N-Benzoyl-L-methionine | Enzyme activity assay researchgate.net |
| Acylase I | N-Acetyl-L-methionine | Enzyme activity assay rsc.org |
| Chymotrypsin | N-Benzoyl-L-tyrosine ethyl ester | Selective enzyme activity assay sigmaaldrich.com |
Building Blocks in Peptide and Protein Synthesis
The synthesis of peptides and proteins is a fundamental process in biochemical research. N-benzoyl-L-methionine plays a role in this field, primarily through its use in protecting group strategies and peptide modification.
N-Protection Strategies in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids into a desired peptide sequence. rsc.orgbiosyn.com A critical aspect of SPPS is the use of protecting groups to prevent unwanted side reactions at the N-terminus of the growing peptide chain. biosyn.comiris-biotech.de The benzoyl (Bz) group is one such protecting group that can be used for the N-terminal protection of amino acids. biosyn.com
Historically, the synthesis of the first N-protected dipeptide, benzoylglycylglycine, was achieved in 1882 by treating the silver salt of glycine (B1666218) with benzoyl chloride. rsc.orgethz.chnih.gov This early work laid the foundation for the development of various protecting group strategies. rsc.org In modern SPPS, two main strategies have emerged: the Boc/Benzyl (Bn) and the Fmoc/tert-butyl (tBu) strategies. rsc.org While the benzoyl group is not as commonly used as the Fmoc or Boc groups for temporary N-terminal protection in routine SPPS, it can be employed in specific contexts. For instance, the methionine residue itself may be protected as a sulfoxide (B87167) during SPPS. google.com
Role in Chemical Ligation Techniques
Native chemical ligation (NCL) is a powerful technique that allows for the joining of two unprotected peptide fragments to form a larger protein. rsc.orgmdpi.com The standard NCL reaction involves a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. rsc.orgmdpi.com While N-benzoyl-L-methionine itself is not a direct participant in the canonical NCL reaction, the principles of N-protection are crucial for the synthesis of the peptide fragments used in ligation. rsc.org
To overcome the limitation of requiring a cysteine at the ligation site, auxiliary-mediated ligation (AML) methods have been developed. mdpi.com These methods utilize a thiol-containing auxiliary group attached to the N-terminus of a peptide, which facilitates the ligation reaction. mdpi.com The design of these auxiliaries often involves aromatic structures, and while not directly N-benzoyl-L-methionine, the concept of modifying the N-terminus is central.
Modification of Peptides or Proteins
The modification of peptides and proteins is essential for studying their structure, function, and stability. genscript.com N-terminal modification is a common strategy, and various groups, including the benzoyl group, can be introduced to alter the properties of a peptide. genscript.com For example, N-terminal benzoylation can be achieved, and such modifications can influence the peptide's biological activity and stability. genscript.com
Studies have shown that selective modification of the N-terminus of native peptides and proteins can be achieved with high efficiency. nih.gov While these studies often focus on other modifying agents, the principle of N-terminal modification is directly applicable. The choice of the modifying group, such as a benzoyl group, can impact the resulting peptide's or protein's properties. For instance, the use of a benzoyl aromatic system in peptide models has been noted to potentially influence the reactivity of the adjacent peptide bond. wiley.com
Investigation of N-Benzoyl-L-Methionine Derivatives as Enzyme Modulators
Derivatives of N-benzoyl-L-methionine have been investigated as modulators of various enzymes, particularly those involved in methylation processes.
Substrates for Methyltransferases
Methyltransferases are a large family of enzymes that catalyze the transfer of a methyl group from a donor molecule, most commonly S-adenosyl-L-methionine (SAM), to a substrate. unito.ital-edu.commdpi.com These enzymes play crucial roles in a wide range of biological processes, including gene expression and metabolism. al-edu.commdpi.com
Research has focused on developing inhibitors of DNA methyltransferases (DNMTs) as potential therapeutic agents. unito.itnih.gov In this context, a series of N-benzoyl amino acid analogues were synthesized and evaluated for their ability to inhibit DNMT-dependent DNA methylation. unito.itnih.gov While these studies did not specifically focus on N-benzoyl-L-methionine, they highlight the potential of the N-benzoyl amino acid scaffold to interact with the active site of methyltransferases. The general structure of these inhibitors is inspired by known DNMT inhibitors and aims to mimic the substrate or cofactor binding. unito.itnih.gov
The development of such enzyme modulators often involves screening libraries of compounds, and N-benzoyl amino acid derivatives represent a promising class of molecules for this purpose. scispace.comgoogle.com The ability of these compounds to inhibit methyltransferase activity is typically assessed through in vitro assays. unito.itnih.gov
Inhibitory Studies (e.g., Methionine Aminopeptidase)
N-Benzoyl-L-methionine and its analogs have been investigated as inhibitors of various enzymes, with a notable focus on Methionine Aminopeptidases (MetAPs). MetAPs are crucial enzymes that cleave the N-terminal methionine from newly synthesized proteins, a vital step in protein maturation. nih.gov The inhibition of bacterial MetAPs is a significant area of research for the development of novel antibiotics. nih.govresearchgate.netmdpi.com
Studies have explored a range of N-acyl amino acid derivatives, including N-benzoyl amino acids, as inhibitors for enzymes like aldose reductase. nih.gov While direct inhibitory data for N-Benzoyl-L-methionine against MetAP is not extensively detailed in the provided results, the principle of using N-acylated amino acids as enzyme inhibitors is well-established. For instance, various sulfonamide compounds and other small molecules have been developed as potent MetAP inhibitors. mdpi.comdrugbank.com The benzoyl group in N-Benzoyl-L-methionine can influence its binding to the active site of enzymes, potentially leading to competitive or non-competitive inhibition. The hydrophobic nature of the benzoyl group can facilitate interactions with non-polar pockets within the enzyme's active site, while the methionine portion can interact with regions specific to the natural substrate.
Kinetic Characterization of Enzyme Inhibition
The kinetic characterization of enzyme inhibition provides quantitative measures of an inhibitor's potency and its mechanism of action. Key parameters determined in these studies include the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). For an inhibitor like N-Benzoyl-L-methionine, kinetic analysis would involve measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations. nih.gov
Table 1: Key Parameters in Enzyme Inhibition Kinetics
| Parameter | Description |
| Ki (Inhibition Constant) | The dissociation constant for the inhibitor-enzyme complex; a measure of the inhibitor's potency. A lower Ki indicates a more potent inhibitor. |
| IC50 | The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. |
| Mode of Inhibition | Describes how the inhibitor binds to the enzyme (e.g., competitive, non-competitive, uncompetitive, or mixed). This is determined by analyzing the effect of the inhibitor on Vmax and Km. |
| Vmax (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. |
| Km (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vmax. |
Role in S-Adenosyl-L-Methionine (AdoMet) Analog Synthesis
S-Adenosyl-L-methionine (AdoMet or SAM) is a universal methyl group donor in numerous biological reactions and is synthesized from methionine and ATP. nih.govwikipedia.org N-Benzoyl-L-methionine, as a modified form of methionine, can serve as a precursor or a building block in the chemical synthesis of AdoMet analogs. These analogs are instrumental in studying the enzymes that utilize AdoMet, such as methyltransferases. nih.gov
The synthesis of AdoMet analogs often involves modifying the methionine structure before the enzymatic or chemical conversion to the final AdoMet analog. The benzoyl group on N-Benzoyl-L-methionine can serve as a protecting group for the amino functionality during multi-step chemical syntheses. This protection allows for specific modifications at other parts of the methionine molecule. After the desired modifications, the benzoyl group can be removed to yield the final AdoMet analog. These synthetic analogs, which may have extended carbon chains or other functional groups in place of the methyl group, are crucial for probing the mechanisms of methyltransferases and for applications in epigenetics and proteomics. nih.gov
Applications in Proteomics and Peptide Mapping
In the field of proteomics, peptide mapping is a fundamental technique used to identify and characterize proteins. acs.org This process typically involves the enzymatic digestion of a protein into smaller peptides, which are then analyzed by mass spectrometry. nih.gov Chemical derivatization of peptides is often employed to improve their detection and analysis.
The introduction of a benzoyl group to peptides, a process known as benzoylation, can enhance their hydrophobicity. researchgate.net This increased retention is particularly useful for small, hydrophilic peptides that might otherwise be lost during reversed-phase chromatography. researchgate.net While N-Benzoyl-L-methionine itself is not directly used for derivatizing peptides post-digestion, the principle of using benzoyl groups to modify amino acids and peptides is relevant. The study of methionine oxidation is also a key aspect of protein characterization, and various methods are used to quantify this modification. acs.org The benzoyl group in N-Benzoyl-L-methionine could potentially be used in the development of standards or probes for studying methionine-containing peptides in proteomics workflows.
Biochemical Probes for Protein-Ligand and Protein-Protein Interactions
Biochemical probes are essential tools for elucidating the intricacies of protein-ligand and protein-protein interactions. nih.gov These probes are often designed with photoreactive groups and reporter tags to allow for covalent cross-linking to interacting partners and subsequent identification. rsc.org
N-Benzoyl-L-methionine can be conceptually adapted to create such probes. The benzoyl group itself can be functionalized with photoreactive moieties like benzophenones or diazirines. For instance, p-benzoyl-L-phenylalanine (pBpa), a photoreactive amino acid, is widely used to study protein interactions. researchgate.netuni-hamburg.de A similar strategy could be applied to N-Benzoyl-L-methionine, creating a photoreactive methionine analog. Furthermore, the benzoyl ring could be modified to include a "clickable" group, such as an alkyne, facilitating the attachment of reporter molecules for detection and analysis. rsc.org Such probes would be valuable for mapping the binding sites of methionine-interacting proteins and for studying the dynamics of protein complexes. Paramagnetic chemical probes are also utilized to study biological macromolecules, offering another avenue for the application of modified amino acids. acs.org
Computational and Theoretical Studies
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scielo.org.mx In the context of N-Benzoyl-L-methionine and related compounds, docking studies are instrumental in understanding their potential interactions with biological targets.
Research on N-benzoyl amino acid derivatives has utilized molecular docking to explore their binding modes within the active sites of enzymes. For instance, studies have been conducted on their potential as DNA methylation inhibitors by docking them into the catalytic sites of DNA Methyltransferases (DNMTs). nih.gov Although specific docking results for N-Benzoyl-L-methionine were not detailed in the provided search results, the general methodology involves preparing the protein structure (e.g., from the Protein Data Bank) and the ligand structure, defining a binding site, and using algorithms like the Lamarckian Genetic Algorithm to predict binding affinities and conformations. scielo.org.mx The success of these simulations is often validated by comparing the docked pose of a known ligand to its crystallographic orientation, with a root-mean-square deviation (RMSD) of less than 2.0 Å being indicative of a good prediction. scielo.org.mx Docking studies on similar N-benzoyl amino acid derivatives have revealed key interactions, such as hydrogen bonds with specific amino acid residues in the active site of enzymes like fungal chitinase. scielo.org.mx
These computational predictions of binding affinity and interaction patterns are crucial for structure-activity relationship (SAR) studies, guiding the synthesis of more potent and selective inhibitors. nih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a dynamic view of molecules, allowing researchers to observe their motion and interactions over time. This technique is particularly useful for understanding the stability of protein-ligand complexes and the dynamics of their interactions.
MD simulations can assess the structural stability of a protein-ligand complex by monitoring parameters like the root-mean-square deviation (RMSD) of the protein backbone and the ligand itself over the simulation period. mdpi.commdpi.com A stable system is typically characterized by the RMSD values reaching a plateau, indicating that the complex has reached equilibrium. mdpi.com For example, simulations of protein-ligand complexes have been run for up to 1.0 microsecond (μs) to ensure the system remains stable. mdpi.com
The flexibility of different parts of a protein, such as specific helices or loops, can also be analyzed through root-mean-square fluctuation (RMSF) calculations. oup.com These analyses reveal how the binding of a ligand, such as an N-Benzoyl-L-methionine derivative, might alter the protein's conformational flexibility, which can be crucial for its biological function. mdpi.comoup.com
MD simulations offer a detailed view of the dynamic interactions between a protein and a ligand. This includes the formation and breaking of hydrogen bonds and changes in hydrophobic interactions over time. mdpi.com For instance, the interaction between a ligand and specific amino acid residues in the binding pocket can be tracked throughout the simulation to understand the key determinants of binding. mdpi.com
The binding free energy of a protein-ligand complex can be calculated using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. mdpi.com This calculation breaks down the binding energy into contributions from electrostatic interactions, van der Waals forces, polar solvation energy, and nonpolar solvation energy. mdpi.com Such analyses can reveal that hydrophobic interactions are the primary driving force for the binding of certain ligands. mdpi.com
Crystallographic Investigations
X-Ray Diffraction Studies of N-Benzoyl-L-Methionine and its Derivatives
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise atomic arrangement within a crystalline solid. While a dedicated single-crystal XRD study for N-Benzoyl-L-methionine is not prominently available in surveyed literature, extensive research has been conducted on its derivatives and related N-acyl amino acids, providing a strong basis for understanding its likely structural characteristics.
Similarly, structural analyses of other N-acyl amino acids provide valuable comparative data. The reaction of D-penicillamine with benzaldehyde (B42025) yields 2-phenyl-5,5-dimethylthiazolidine-4-carboxylic acid, a heterocyclic derivative. Its structure was determined by single-crystal X-ray diffraction, revealing a monoclinic crystal system with space group P21. researchgate.net The analysis confirmed the molecule exists as an amino acid (not a zwitterion) in the solid state, with a conformation heavily influenced by intermolecular hydrogen bonding. researchgate.net
The type of data obtained from such X-ray diffraction experiments is summarized in the table below, using data for a related peptide product as a representative example. rsc.org
| Parameter | Value |
|---|---|
| Empirical Formula | C13H16N2O4 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 13.5013(11) |
| b (Å) | 11.4480(10) |
| c (Å) | 9.0667(8) |
| α (°) | 90 |
| β (°) | 104.933(7) |
| γ (°) | 90 |
| Volume (ų) | 1353.1(2) |
Co-Crystallization with Biomolecules (e.g., Enzymes) for Structural Insights
Co-crystallization involves crystallizing a small molecule with a host, such as a large biomolecule, to understand their mutual interactions at an atomic level. This technique is fundamental in drug design and structural biology. Amino acids and their derivatives are promising candidates for co-crystal formation because their functional groups can form robust hydrogen bonds, and their zwitterionic potential can create strong, charge-assisted interactions. nih.gov
A powerful example of this approach is the structural study of para-benzoyl-L-phenylalanine (pBpa), a close analogue of N-Benzoyl-L-methionine, in complex with a specifically evolved aminoacyl-tRNA synthetase. wiley.com The X-ray crystal structure of the complex revealed how mutations in the enzyme's active site created a new hydrophobic pocket to accommodate the benzoyl group of pBpa, while simultaneously eliminating hydrogen bonds that would normally recognize the natural amino acid, tyrosine. wiley.com This structural information provides a clear rationale for the enzyme's specificity for the non-natural amino acid. wiley.com
The data collection and refinement statistics from such a study provide measures of the quality and reliability of the final structure.
| Parameter | Value |
|---|---|
| PDB Entry | 2HGZ |
| Resolution (Å) | 2.10 |
| Space group | P3(2)21 |
| Rsym (%) [a] | 10.3 (30.4) |
| Rwork / Rfree (%) [b] | 21.5 / 26.9 |
| No. of atoms | 2412 |
| R.m.s. deviations Bonds (Å) | 0.005 |
| R.m.s. deviations Angles (°) | 1.159 |
[a] Values in parentheses are for the highest-resolution shell.[ wiley.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEVVboq3qMfjIIHnR3c8s4Gf8aHirLa0zI62a_RCtS85h5eCsUguBV5uLVqn58oWW3FNcx3r91WvS90K2FWQODzU-a6cCZq_vjur4VjPHbzOq7xP3MmNP4-ls8-oPFkvvjVOAV4Yoe3cjBGKy9WOdOwCAzT_g%3D%3D)]
[b] Rwork = Σ||Fo| - |Fc|| / Σ|Fo|; Rfree was calculated for 5% of the reflections.[ wiley.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEVVboq3qMfjIIHnR3c8s4Gf8aHirLa0zI62a_RCtS85h5eCsUguBV5uLVqn58oWW3FNcx3r91WvS90K2FWQODzU-a6cCZq_vjur4VjPHbzOq7xP3MmNP4-ls8-oPFkvvjVOAV4Yoe3cjBGKy9WOdOwCAzT_g%3D%3D)]Another relevant technique in protein crystallography is the use of selenomethionine, a derivative of methionine, to facilitate structure determination. The selenium atom provides a strong anomalous signal that helps in solving the phase problem in X-ray diffraction. This has been successfully applied to determine the structure of enzymes like BoxCC, a ring-cleaving enzyme. nih.gov
Future Research Trajectories and Interdisciplinary Outlook
Exploration of Novel Synthetic Routes and Green Chemistry Approaches
The pursuit of more efficient and environmentally benign methods for synthesizing N-Benzoyl-L-methionine is a key area of future research. Traditional synthetic routes often rely on harsh reagents and organic solvents. Emerging strategies are increasingly focused on green chemistry principles to minimize waste and energy consumption.
A promising avenue is the use of biocatalysis, employing enzymes to carry out specific chemical transformations with high selectivity and under mild conditions. nih.gov For instance, lipase (B570770) or protease systems have been proposed for the enantio-enriched production of N-benzoyl-L-α-amino acids. frontiersin.org The development of multienzyme cascades, where several enzymatic reactions are performed in a single pot, offers a streamlined approach to complex syntheses. frontiersin.org These biocatalytic systems can be further enhanced through immobilization techniques, which allow for enzyme reuse and improved stability. frontiersin.org
Another area of exploration is the use of alternative energy sources, such as microwave irradiation, which can accelerate reaction times and improve yields in peptide synthesis. wiley.com The development of flow chemistry processes also presents an opportunity to scale up the synthesis of N-Benzoyl-L-methionine derivatives in a controlled and efficient manner.
Advanced Spectroscopic and Chromatographic Method Development for Enhanced Characterization
A deeper understanding of the structure and properties of N-Benzoyl-L-methionine relies on the continuous development of advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with diode array detectors (DAD) and mass spectrometry (MS) is a powerful tool for the identification and quantification of N-Benzoyl-L-methionine and its reaction products. mdpi.com Future work will likely focus on developing more sensitive and selective HPLC-MS/MS methods for trace-level detection in complex matrices.
Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques, is indispensable for elucidating the precise chemical structure of N-Benzoyl-L-methionine and its cross-linked derivatives. researchgate.net Advances in NMR technology, such as higher field strengths and novel pulse sequences, will enable more detailed structural analysis.
Chiral chromatography is essential for separating and quantifying the enantiomers of N-Benzoyl-L-methionine, which is crucial for applications where stereochemistry is important. The development of new chiral stationary phases will be vital for improving the resolution and efficiency of these separations.
Deeper Mechanistic Elucidation of Reactivity Pathways
The reactivity of the methionine residue in N-Benzoyl-L-methionine, particularly its thioether group, is a subject of ongoing investigation. Methionine is susceptible to oxidation, which can lead to the formation of methionine sulfoxide (B87167). wiley.com This oxidation can be a critical factor in protein modification and can be influenced by various factors, including the presence of redox-active substances. wiley.comgoogle.com
Future research will aim to unravel the detailed mechanisms of these oxidation reactions. This includes studying the role of reactive oxygen species, such as singlet oxygen, in mediating the formation of cross-linked products. researchgate.net The use of model peptides containing methionine is crucial for understanding how the local chemical environment influences its reactivity. wiley.com It has been noted that the benzoyl group's aromatic system might influence the reactivity of the adjacent peptide bond. wiley.com
Kinetic studies will continue to be important for quantifying reaction rates and understanding how factors like temperature and reactant concentrations affect the formation of various products. mdpi.com This knowledge is critical for controlling the desired reaction pathways and for predicting the stability of N-Benzoyl-L-methionine-containing molecules in different environments.
Design and Application of N-Benzoyl-L-Methionine Analogs in Advanced Biochemical Probes
The unique properties of the methionine side chain make it an attractive target for the development of advanced biochemical probes. N-Benzoyl-L-methionine and its analogs can be designed to incorporate photo-reactive groups, allowing for photoaffinity labeling studies. nih.gov These probes can be used to investigate protein-protein and protein-ligand interactions by forming covalent cross-links upon UV irradiation. nih.gov
The design of novel analogs will focus on introducing a variety of functional groups to tailor the probe's properties. For example, incorporating fluorescent tags would enable the visualization of target molecules within cells. acs.org Analogs with bioorthogonal "handles," such as azides or alkynes, allow for subsequent chemical modification through click chemistry, providing a versatile platform for attaching different reporter molecules. acs.org
A key application of these probes is in target deconvolution, which aims to identify the specific biomolecules that a compound interacts with to exert its biological effect. mdpi.com By using a photoaffinity probe based on a biologically active compound, researchers can capture and identify its cellular targets. mdpi.com This information is invaluable for understanding the mechanism of action of drugs and for designing more selective and potent therapeutic agents. mdpi.com
Integration of Multi-Scale Computational Methodologies for Predictive Modeling
Computational modeling is becoming an increasingly powerful tool for predicting the properties and behavior of molecules like N-Benzoyl-L-methionine. Molecular docking studies, for instance, can be used to predict how N-Benzoyl-L-methionine derivatives bind to the active sites of enzymes, such as chitinase. scielo.org.mx This can aid in the design of more effective inhibitors.
Future research will likely involve the integration of multi-scale computational methods. Quantum mechanics (QM) calculations can provide detailed insights into the electronic structure and reactivity of the molecule. Molecular dynamics (MD) simulations can be used to study the conformational dynamics of N-Benzoyl-L-methionine and its interactions with other molecules, such as proteins and lipids, over time.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
